Sorbitan monolaurate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ソルビタンモノラウレートは、ソルビトールとラウリン酸のエステル化によって得られる非イオン性界面活性剤および乳化剤です。 これは、乳化を安定化させ、有効成分の溶解性を高めることができるため、食品、医薬品、化粧品など、さまざまな業界で広く使用されています .

2. 製法

合成経路と反応条件: ソルビタンモノラウレートは、ソルビトールとラウリン酸のエステル化によって合成されます。 この反応は、通常、硫酸などの触媒の存在下で、ソルビトールとラウリン酸を加熱し、150°C程度の高温で、水を除去し反応を完了させるために真空条件下で行われます .

工業的生産方法: 工業的には、ソルビタンモノラウレートの生産は、同様のエステル化プロセスで、より大規模に行われます。この反応は、真空反応釜で行われ、オレイン酸、ソルビトール、複合触媒が順次添加されます。 混合物は約165°Cに加熱され、8.5〜9時間反応させ、製品の品質を確保するために、継続的に監視と調整が行われます .

準備方法

Synthetic Routes and Reaction Conditions: Sorbitan monolaurate is synthesized through the esterification of sorbitol with lauric acid. The reaction typically involves heating sorbitol and lauric acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reaction is carried out in a vacuum reaction kettle, where oleic acid, sorbitol, and a composite catalyst are added sequentially. The mixture is heated to around 165°C and reacted for 8.5-9 hours, with continuous monitoring and adjustments to ensure product quality .

化学反応の分析

反応の種類: ソルビタンモノラウレートは、酸化、還元、置換などのさまざまな化学反応を起こします。 例えば、高電圧環境下で電気化学的酸化を受けると、2位にヒドロキシル基を持つトリケトンと1,3-ジケトンが生成されます .

一般的な試薬と条件: ソルビタンモノラウレートの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、通常、目的の生成物を得るために、特定のpHレベルや温度などの制御された条件下で行われます .

生成される主な生成物: ソルビタンモノラウレートの酸化によって生成される主な生成物には、トリケトンと1,3-ジケトンがあります。 これらの生成物は、X線光電子分光法や核磁気共鳴分光法などの技術を使用して分析し、構造を特定します .

科学的研究の応用

Food Industry

Emulsifier in Food Products

Sorbitan monolaurate is primarily used as an emulsifier in food products. It helps stabilize emulsions by reducing surface tension between oil and water phases. The European Food Safety Authority (EFSA) has authorized its use as a food additive under the code E471, specifically for its functionality as an emulsifier in various food products .

Case Study: Bakery Products

In a study examining the effects of different emulsifiers on the quality of bakery products, this compound was shown to improve dough stability and volume. The addition of 0.5% this compound resulted in a 15% increase in loaf volume compared to control samples without emulsifiers .

Pharmaceutical Applications

Enhancer of Drug Solubility and Bioavailability

this compound is recognized for enhancing the solubility and bioavailability of poorly soluble drugs. It acts as a penetration enhancer in transdermal drug delivery systems.

Case Study: Itraconazole Formulation

A study investigated the use of this compound in improving the solubility of itraconazole, an antifungal medication. The formulation containing 2% this compound exhibited a 40% increase in drug solubility compared to formulations without the surfactant .

| Formulation | Drug Solubility (mg/mL) | Increase (%) |

|---|---|---|

| Control | 0.15 | - |

| With this compound (2%) | 0.21 | 40 |

Cosmetic and Personal Care Products

Stabilizer in Emulsions

In cosmetics, this compound serves as a stabilizer for oil-in-water emulsions, enhancing texture and consistency.

Case Study: Skin Permeation Enhancer

Research demonstrated that incorporating this compound into topical formulations significantly increased the permeation of diclofenac through the skin barrier. The study found that formulations with 0.1% this compound improved drug delivery by approximately 25% compared to those without it .

Agricultural Applications

Emulsifier for Pesticides

this compound is used as an emulsifying agent in pesticide formulations, improving the dispersion of active ingredients.

Case Study: Biodegradability Assessment

A study evaluated the biodegradability of this compound when used in agricultural settings. Results indicated that it was readily biodegradable, with over 54% degradation observed within 28 days in seawater environments . This property makes it suitable for environmentally friendly agricultural practices.

Safety and Environmental Impact

This compound has been assessed for safety across various applications. The EFSA concluded that it poses no significant risk to human health when used within recommended limits . Additionally, studies have shown that it does not accumulate in animal tissues, indicating a low environmental impact when used as a feed additive .

作用機序

ソルビタンモノラウレートは、液体の表面張力を下げることで界面活性剤として作用し、安定した乳化を形成することができます。化粧品製品では、皮膚や髪の油分と汚れを分解し、除去を促進します。 関連する分子標的と経路には、脂質二重層とタンパク質との相互作用が含まれ、さまざまな化合物の溶解性と安定性を高めます .

類似化合物:

ポリソルベート20:

ソルビタンモノオレアート: ソルビトールとオレイン酸のエステル化によって合成される別のソルビタンエステルで、さまざまな用途で乳化剤として使用されます.

独自性: ソルビタンモノラウレートは、その特定の脂肪酸組成(ラウリン酸)と、さまざまな用途で安定した乳化を形成する能力によって、独自性があります。 非イオン性であるため、さまざまな製剤と適合し、界面活性剤や乳化剤としての有効性は、他の類似化合物とは異なります .

類似化合物との比較

Polysorbate 20:

Sorbitan monooleate: Another sorbitan ester, synthesized by the esterification of sorbitol with oleic acid, used as an emulsifier in various applications.

Uniqueness: Sorbitan monolaurate is unique due to its specific fatty acid composition (lauric acid) and its ability to form stable emulsions in a wide range of applications. Its non-ionic nature makes it compatible with various formulations, and its effectiveness as a surfactant and emulsifier sets it apart from other similar compounds .

生物活性

Sorbitan monolaurate, also known as Span 20, is a nonionic surfactant derived from sorbitol and lauric acid. It is widely used in food, pharmaceuticals, and cosmetics due to its emulsifying properties. This article explores the biological activity of this compound, focusing on its safety, efficacy, and potential toxicological effects based on diverse research findings.

This compound is characterized by its amphiphilic structure, which allows it to reduce surface tension between immiscible liquids. This property makes it an effective emulsifier in various formulations. The compound is produced by esterifying sorbitol with lauric acid, resulting in a molecule that can interact with both water and oil phases.

Biological Activity

1. Safety Assessments

Numerous studies have evaluated the safety of this compound as a food additive and its effects on animal health:

- Toxicological Studies : Research conducted on rats showed that high doses (up to 25%) resulted in adverse effects such as diarrhea, growth retardation, and liver necrosis. In one study, only one out of twenty rats survived after being fed a 25% diet for several weeks, indicating severe toxicity at high concentrations .

- Subchronic Studies : Other studies indicated that while 5% dietary levels did not show significant adverse effects, a 10% concentration resulted in reduced growth rates and gastrointestinal disturbances .

| Study Reference | Animal Model | Dosage | Observed Effects |

|---|---|---|---|

| Harris et al., 1951 | Osborne-Mendel Rats | 0%, 15%, 20%, 25% | Diarrhea, growth retardation, liver enlargement |

| Ershoff, 1960 | Holtzman Rats | 0%, 15%, 20% | Diarrhea, alopecia, increased mortality |

| Krantz, 1946 | White Male Rats | 0%, 1%, 4% | Growth reduction; no significant histopathological changes |

2. Efficacy as a Feed Additive

The European Food Safety Authority (EFSA) has evaluated this compound's efficacy as a feed additive. It concluded that at a maximum content of 85 mg/kg complete feed, it is safe for all animal species. The compound acts as an emulsifier and stabilizer in animal feeds, promoting nutrient absorption without adverse effects on health .

This compound functions primarily through its surfactant properties. It enhances the bioavailability of lipophilic compounds by forming stable emulsions. This mechanism is particularly beneficial in pharmaceutical formulations where solubility and absorption are critical.

Case Studies

Case Study: Use in Veterinary Medicine

A study investigated the use of this compound in veterinary medicine for its potential to improve drug delivery systems in animals. The study found that the compound helped stabilize emulsions containing active pharmaceutical ingredients, leading to improved therapeutic outcomes without significant side effects .

特性

CAS番号 |

8028-02-2 |

|---|---|

分子式 |

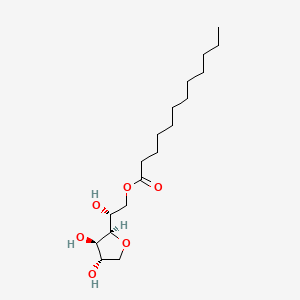

C18H34O6 |

分子量 |

346.5 g/mol |

IUPAC名 |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

InChIキー |

LWZFANDGMFTDAV-BURFUSLBSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

異性体SMILES |

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

物理的記述 |

Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。